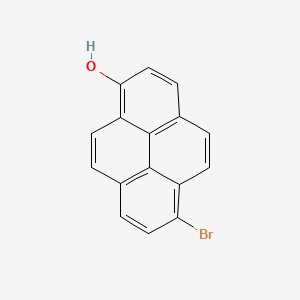

6-Bromopyren-1-ol

描述

6-Bromopyren-1-ol is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyren-1-ol typically involves the bromination of pyrene followed by hydroxylation. One common method starts with the bromination of pyrene using bromine in nitrobenzene, followed by heating at elevated temperatures to achieve the desired substitution pattern . The hydroxylation step can be carried out using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

6-Bromopyren-1-ol undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the hydroxyl group.

Common Reagents and Conditions

Bromination: Bromine in nitrobenzene, elevated temperatures.

Hydroxylation: Hydrogen peroxide, catalysts such as iron or copper salts.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Substituted Pyrenes: Various electrophilic aromatic substitution products.

Oxidized Derivatives: Quinones and other oxidized forms.

Reduced Derivatives: De-brominated or modified hydroxyl compounds.

科学研究应用

Chemical Synthesis

Role as a Precursor:

6-Bromopyren-1-ol serves as a crucial precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization strategies that are essential in organic synthesis. The compound can be utilized to create various substituted pyrenes and other derivatives through electrophilic aromatic substitution reactions.

Synthetic Routes:

The synthesis of this compound typically involves:

- Bromination of Pyrene: Pyrene is dissolved in nitrobenzene, and bromine is added dropwise while heating.

- Hydroxylation: Following bromination, hydrolysis introduces the hydroxyl group, yielding this compound.

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it interacts with cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes. This interaction can lead to either inhibition or activation of enzymatic activities.

Cellular Effects:

The compound influences cellular signaling pathways, particularly those involving reactive oxygen species (ROS). It has been observed to induce oxidative stress, activating pathways such as MAPK and NF-κB, which are critical in various disease processes, including cancer.

Material Science Applications

Organic Electronics:

this compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties. The compound's ability to emit light when excited makes it suitable for applications in display technologies and lighting solutions.

Fluorescent Probes:

The compound is explored as a fluorescent probe for biological imaging. Its distinct fluorescence characteristics allow it to be used in tracking biological processes at the molecular level. This application is particularly valuable in cellular biology and medical diagnostics .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, enhancing apoptosis in treated cells compared to controls. This finding supports its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Fluorescent Imaging

Another research project utilized this compound as a fluorescent probe in live-cell imaging experiments. The compound's fluorescence was monitored during cellular processes, demonstrating its capability to visualize dynamic biological events effectively.

作用机制

The mechanism of action of 6-Bromopyren-1-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

相似化合物的比较

Similar Compounds

1-Bromopyrene: Lacks the hydroxyl group, making it less reactive in certain contexts.

2-Bromopyrene: Substitution at a different position, leading to different reactivity and properties.

1,6-Dibromopyrene: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.

1-Hydroxypyrene: Lacks the bromine atom, affecting its chemical behavior and applications.

Uniqueness

6-Bromopyren-1-ol’s unique combination of a bromine atom and a hydroxyl group at specific positions on the pyrene ring enhances its versatility and reactivity. This makes it particularly valuable for applications requiring precise functionalization and modification of the pyrene core .

生物活性

6-Bromopyren-1-ol is a brominated derivative of pyrene, an aromatic hydrocarbon known for its diverse applications in various fields, including biology and medicine. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and research findings.

Overview of this compound

Chemical Structure and Properties

This compound (CAS Number: 114562-65-1) features a bromine atom and a hydroxyl group at specific positions on the pyrene ring. This unique substitution pattern enhances its reactivity and functionalization potential compared to other pyrene derivatives .

Mechanisms of Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may include disruption of cell membrane integrity and interference with metabolic pathways.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which activate signaling pathways such as MAPK and NF-κB. The ability to bind to DNA may lead to structural changes that affect gene expression, further contributing to its anticancer effects.

Biochemical Interactions

Enzyme Interactions

This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, influencing drug metabolism and detoxification processes in biological systems.

Cellular Effects

The compound affects various cellular processes by inducing oxidative stress. The generation of ROS can lead to DNA damage, which is critical in understanding its role in both antimicrobial and anticancer activities .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on DNA Damage: A study demonstrated that exposure to this compound resulted in oxidative DNA damage in human skin keratinocytes. The repair mechanisms initiated within hours post-exposure indicate the compound's significant impact on cellular integrity and function .

Temporal Effects

The stability of this compound under laboratory conditions has been noted, although degradation occurs upon exposure to light and oxygen, affecting its long-term biological effects.

Dosage Effects

Research indicates that the biological effects of this compound vary with dosage in animal models. Low doses may activate beneficial detoxification pathways, while higher doses can lead to cytotoxic effects due to increased oxidative stress .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | ROS generation, DNA interaction |

| 1-Bromopyrene | Moderate | Limited | Less reactive due to lack of OH |

| 2-Bromopyrene | Limited | No | Different substitution pattern |

| 1-Hydroxypyrene | Moderate | Yes | Similar mechanisms but less potent |

属性

IUPAC Name |

6-bromopyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCKLCWZVOBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679432 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114562-65-1 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。